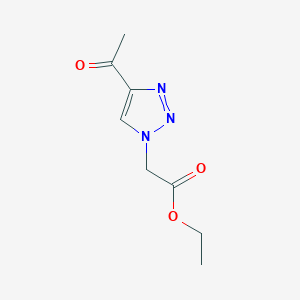

Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate

描述

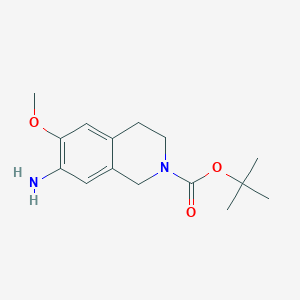

Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate is a chemical compound with the CAS Number: 871260-40-1. It has a molecular weight of 197.19 .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate, often involves the use of click 1,3-dipolar cycloaddition . This strategy is used for the synthesis of new 1,3,4-thiadiazole and 1,2,3-triazole hybrid glycoside-based indolyl systems as novel hybrid molecules by reacting azide derivatives with the corresponding acetylated glycosyl terminal acetylenes .Molecular Structure Analysis

The InChI Code for Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate is 1S/C8H11N3O3/c1-3-14-8 (13)5-11-4-7 (6 (2)12)9-10-11/h4H,3,5H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate is a solid compound with a melting point of 78 - 80 degrees . It has a molecular weight of 197.19 .科学研究应用

Corrosion Inhibition

Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate, as a derivative of triazole, has been studied for its application as a corrosion inhibitor. In a study, similar triazole derivatives demonstrated significant inhibition efficiency in preventing corrosion of mild steel in acidic environments, implying potential utility in industrial settings (Nahlé et al., 2021).

Antimicrobial Activity

Triazole derivatives, which include compounds structurally related to Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate, have been synthesized and evaluated for antimicrobial properties. These compounds have shown potential in combating various microbial strains, indicating their relevance in medical research and potential pharmaceutical applications (Holla et al., 2005).

Coordination Polymers

Research involving the synthesis of coordination polymers has utilized compounds related to Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate. These studies focus on creating novel materials with specific chemical and physical properties, contributing to the field of material science and nanotechnology (Hu et al., 2016).

Supramolecular Chemistry

In supramolecular chemistry, the compound and its derivatives have been explored for their ability to form self-assembled structures and interactions, such as π-hole tetrel bonding. These studies contribute to a deeper understanding of molecular interactions and the design of novel molecular assemblies (Ahmed et al., 2020).

Catalytic Applications

Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate derivatives have been investigated in the synthesis of various organic compounds, showcasing their utility as intermediates in organic synthesis and catalysis. This application is essential in the development of new synthetic routes for pharmaceuticals and other organic materials (Oliveira et al., 2006).

Electrochemical Sensors

There's research indicating the use of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate derivatives in the development of electrochemical sensors. These sensors have potential applications in biomedical and environmental monitoring, demonstrating the versatility of triazole derivatives in sensor technology (Beitollahi et al., 2020).

安全和危害

The safety information for Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

未来方向

The future directions for the research and development of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate and similar compounds could involve further exploration of their antibacterial and other biological activities . There is also a need for more studies on their synthesis, molecular structure, chemical reactions, mechanism of action, and safety and hazards.

属性

IUPAC Name |

ethyl 2-(4-acetyltriazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-3-14-8(13)5-11-4-7(6(2)12)9-10-11/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTIQLZCLBJUKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(N=N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine](/img/structure/B1395675.png)

![4-chloro-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395676.png)